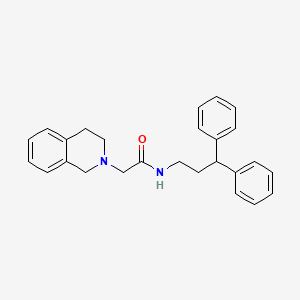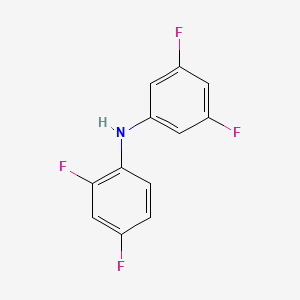![molecular formula C22H30INO3 B14229723 1-(8-{[(2R)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide CAS No. 824432-20-4](/img/structure/B14229723.png)
1-(8-{[(2R)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(8-{[(2R)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide is a complex organic compound that features a pyridinium core linked to a hydroxyphenylpropanoyl moiety via an octyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-{[(2R)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide typically involves multiple steps, starting with the preparation of the pyridinium core. One common method involves the reaction of pyridine with an alkyl halide under basic conditions to form the pyridinium salt. The hydroxyphenylpropanoyl moiety can be introduced through esterification reactions, where the hydroxy group of the phenylpropanoyl compound reacts with the octyl chain attached to the pyridinium core .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and alkylation reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable .
Analyse Des Réactions Chimiques
Types of Reactions
1-(8-{[(2R)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridinium core can be reduced to a pyridine derivative.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the pyridinium core results in a pyridine derivative .
Applications De Recherche Scientifique
1-(8-{[(2R)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or drug candidate due to its structural features.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 1-(8-{[(2R)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyphenylpropanoyl moiety can interact with enzymes or receptors, modulating their activity. The pyridinium core may facilitate binding to nucleic acids or proteins, influencing cellular processes such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine Derivatives: These compounds share a similar nitrogen-containing ring structure and are used in drug discovery for their biological activity.
Quinolone Derivatives: Known for their antimicrobial properties, these compounds have a similar aromatic ring system.
Uniqueness
1-(8-{[(2R)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide is unique due to its combination of a pyridinium core with a hydroxyphenylpropanoyl moiety, linked by an octyl chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
824432-20-4 |
|---|---|
Formule moléculaire |
C22H30INO3 |
Poids moléculaire |
483.4 g/mol |
Nom IUPAC |
8-pyridin-1-ium-1-yloctyl (2R)-2-hydroxy-3-phenylpropanoate;iodide |
InChI |
InChI=1S/C22H30NO3.HI/c24-21(19-20-13-7-5-8-14-20)22(25)26-18-12-4-2-1-3-9-15-23-16-10-6-11-17-23;/h5-8,10-11,13-14,16-17,21,24H,1-4,9,12,15,18-19H2;1H/q+1;/p-1/t21-;/m1./s1 |
Clé InChI |
RXGDXSPWORZIDM-ZMBIFBSDSA-M |
SMILES isomérique |
C1=CC=C(C=C1)C[C@H](C(=O)OCCCCCCCC[N+]2=CC=CC=C2)O.[I-] |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)OCCCCCCCC[N+]2=CC=CC=C2)O.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


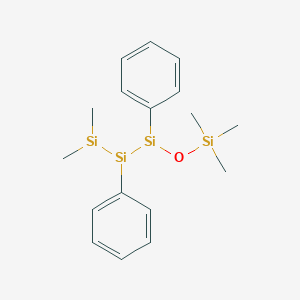
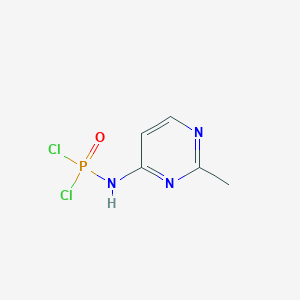
![3,3'-(1,4-Phenylene)bis[1-(pyridin-2-yl)imidazo[1,5-a]pyridine]](/img/structure/B14229661.png)
![N-[3-(Dodecyloxy)-2-hydroxypropyl]-L-tyrosine](/img/structure/B14229672.png)
![{4-[(Prop-2-en-1-yl)oxy]phenyl}acetonitrile](/img/structure/B14229680.png)

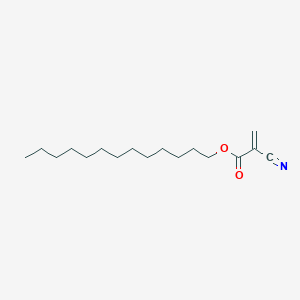
![4H-Imidazo[5,1-D][1,2,3,5]thiatriazine](/img/structure/B14229698.png)
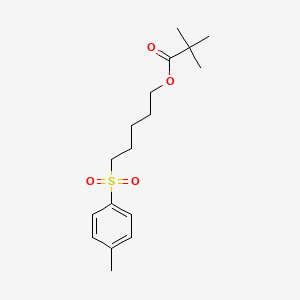
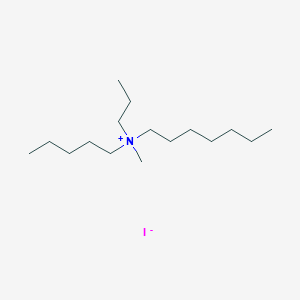
![S-[(1R,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethyl] ethanethioate](/img/structure/B14229720.png)

